molecular formula C28H38N2O5 B1241913 Cilobradine CAS No. 147541-45-5

Cilobradine

Cat. No.: B1241913
CAS No.: 147541-45-5
M. Wt: 482.6 g/mol
InChI Key: OBUFMJDDZTXJPY-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cilobradine, also known as DK-AH269, is a chemical compound that acts as an inhibitor of hyperpolarization-activated cyclic nucleotide-gated channels. These channels are crucial for regulating the electrical activity in the heart and nervous system. This compound has been observed to possess properties that can affect membrane ionic currents in electrically excitable cells .

Preparation Methods

The synthesis of cilobradine involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and not fully disclosed in public literature. Industrial production methods typically involve optimizing these synthetic routes to achieve high yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Cilobradine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: It can also undergo reduction reactions, resulting in reduced forms of the compound.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.

Scientific Research Applications

Cilobradine has several scientific research applications, including:

Mechanism of Action

Cilobradine exerts its effects by inhibiting hyperpolarization-activated cyclic nucleotide-gated channels. These channels are activated by membrane hyperpolarization and conduct mixed sodium and potassium currents, contributing to pacemaker depolarization. This compound binds to these channels and modulates their activity, leading to changes in the electrical activity of cells. This inhibition can affect heart rhythm and nerve activity .

Comparison with Similar Compounds

Cilobradine is similar to other hyperpolarization-activated cyclic nucleotide-gated channel inhibitors, such as ivabradine. this compound has unique properties that distinguish it from other compounds. For example, this compound has been observed to possess pro-arrhythmic properties, which are not commonly seen with other inhibitors. Similar compounds include ivabradine and other alkanol amine derivatives that inhibit hyperpolarization-activated cyclic nucleotide-gated channels .

Properties

CAS No.

147541-45-5

Molecular Formula

C28H38N2O5

Molecular Weight

482.6 g/mol

IUPAC Name

3-[[(3S)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-3-yl]methyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one

InChI

InChI=1S/C28H38N2O5/c1-32-24-8-7-20(14-25(24)33-2)9-12-29-11-5-6-21(18-29)19-30-13-10-22-15-26(34-3)27(35-4)16-23(22)17-28(30)31/h7-8,14-16,21H,5-6,9-13,17-19H2,1-4H3/t21-/m0/s1

InChI Key

OBUFMJDDZTXJPY-NRFANRHFSA-N

SMILES

COC1=C(C=C(C=C1)CCN2CCCC(C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2CCC[C@@H](C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CCCC(C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC

Synonyms

cilobradine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.